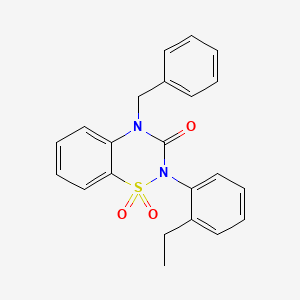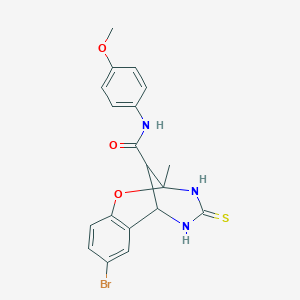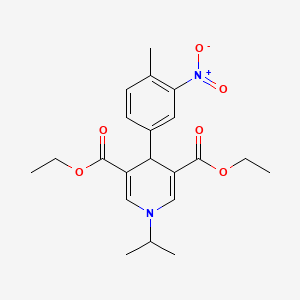![molecular formula C16H9Cl2N5O2S B11213938 3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11213938.png)
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: belongs to the class of heterocyclic compounds, combining both triazole and thiadiazine moieties. Let’s break it down:
Triazolo[3,4-b][1,3,4]thiadiazine: This part of the name indicates a fused ring system containing a triazole ring (a five-membered ring with three nitrogen atoms) and a thiadiazine ring (a five-membered ring with two nitrogen and one sulfur atom). The arrangement of these rings provides unique electronic properties.
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves a one-pot, catalyst-free procedure. Here’s how it’s done:
- Start with dibenzoylacetylene as the precursor.
- React dibenzoylacetylene with appropriate reagents to form the triazole and thiadiazine rings simultaneously.
Reaction Conditions:
- The reaction proceeds at room temperature .
- The yields are excellent .
Industrial Production:
While research studies often focus on laboratory-scale synthesis, industrial production methods would likely involve scaled-up versions of the same synthetic route.
Analyse Des Réactions Chimiques
This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the nitro group or other functional groups.
Reduction: Reduction reactions may reduce the nitro group to an amino group.
Substitution: Substituents on the phenyl rings can be replaced by other groups.
Common reagents and conditions:
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Various halogenating agents (e.g., chlorine, bromine).
Major products:
- Reduction could lead to an amino derivative.
- Substitution may yield various derivatives with different substituents.
Applications De Recherche Scientifique
This compound finds applications in several fields:
Chemistry: As a building block for designing new materials.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing heat-resistant explosives.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve:
Binding to molecular targets: Interacting with proteins, enzymes, or receptors.
Modulating pathways: Influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same exact structure, we can compare it to related heterocyclic compounds. For instance:
Triazoles: Similar in ring structure but lack the thiadiazine component.
Thiadiazines: Share the thiadiazine ring but without the triazole fusion.
Propriétés
Formule moléculaire |
C16H9Cl2N5O2S |
|---|---|
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl2N5O2S/c17-10-3-6-12(13(18)7-10)15-19-20-16-22(15)21-14(8-26-16)9-1-4-11(5-2-9)23(24)25/h1-7H,8H2 |
Clé InChI |
JFBKEDBDHFONRZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11213857.png)


![3-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11213884.png)
![2-(2-hydroxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B11213891.png)
![3,4-Dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11213898.png)
![N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213902.png)
![1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213905.png)
![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213906.png)

![1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213911.png)
![3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B11213918.png)
![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11213922.png)
![4-(azepan-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213928.png)
